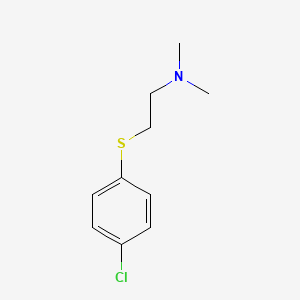![molecular formula C29H36OSi B14358909 2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one CAS No. 91413-20-6](/img/structure/B14358909.png)
2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one is a silicon-containing organic compound characterized by the presence of a silyl group attached to a decanone backbone This compound is notable for its unique structural features, which include a silicon atom bonded to both methyl and diphenyl groups, as well as a phenyl group attached to the decanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one typically involves the reaction of a silylating agent with a suitable precursor molecule. One common method is the reaction of diphenylmethylchlorosilane with a phenyl-substituted decanone under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one can undergo various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The carbonyl group in the decanone chain can be reduced to form alcohols.
Substitution: The phenyl groups attached to the silicon atom can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex silicon-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one involves its interaction with various molecular targets. The silyl group can form stable bonds with oxygen or nitrogen atoms in biomolecules, potentially altering their function. Additionally, the phenyl groups can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl compounds: These compounds have three methyl groups attached to the silicon atom and are commonly used as protecting groups in organic synthesis.
Tert-butyldiphenylsilyl compounds: These compounds have a tert-butyl group and two phenyl groups attached to the silicon atom, offering increased steric bulk and stability.
Uniqueness
2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one is unique due to its specific combination of a methyl group, two phenyl groups, and a phenyl-substituted decanone chain. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
91413-20-6 |
|---|---|
Molecular Formula |
C29H36OSi |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
2-[methyl(diphenyl)silyl]-1-phenyldecan-1-one |
InChI |
InChI=1S/C29H36OSi/c1-3-4-5-6-7-17-24-28(29(30)25-18-11-8-12-19-25)31(2,26-20-13-9-14-21-26)27-22-15-10-16-23-27/h8-16,18-23,28H,3-7,17,24H2,1-2H3 |
InChI Key |
HKQSZOXQSSNGNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(=O)C1=CC=CC=C1)[Si](C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-{(Z)-[2-(Pyrrolidin-1-yl)phenyl]-NNO-azoxy}phenyl)pyrrolidine](/img/structure/B14358831.png)
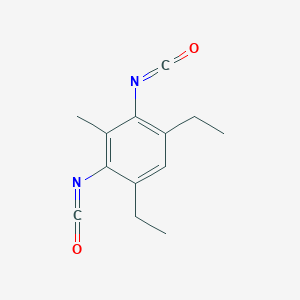

![{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14358846.png)
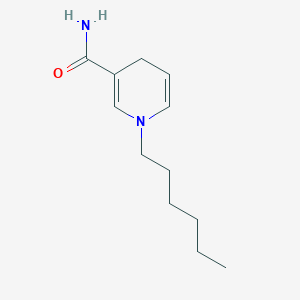
![4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14358858.png)
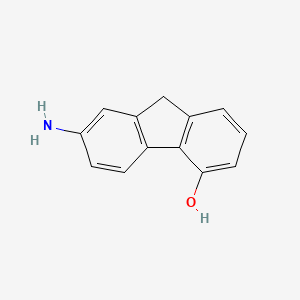
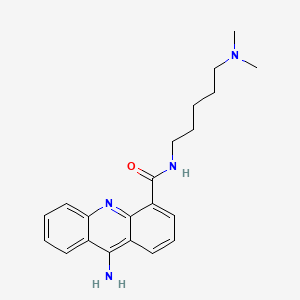

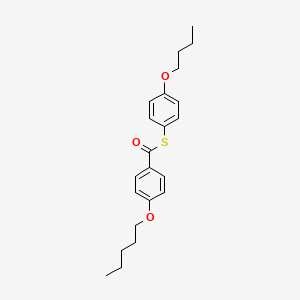
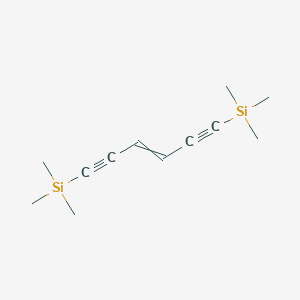
![1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole](/img/structure/B14358894.png)
![{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14358900.png)
